N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)
Brand Name: Vulcanchem
CAS No.: 143668-57-9
VCID: VC21325804
InChI: InChI=1S/C52H42N2O2P2/c55-51(45-35-19-21-37-47(45)57(41-27-11-3-12-28-41)42-29-13-4-14-30-42)53-49(39-23-7-1-8-24-39)50(40-25-9-2-10-26-40)54-52(56)46-36-20-22-38-48(46)58(43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38,49-50H,(H,53,55)(H,54,56)/t49-,50-/m0/s1
SMILES: C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Molecular Formula: C52H42N2O2P2
Molecular Weight: 788.8 g/mol

N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)

CAS No.: 143668-57-9

Cat. No.: VC21325804

Molecular Formula: C52H42N2O2P2

Molecular Weight: 788.8 g/mol

* For research use only. Not for human or veterinary use.

N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) - 143668-57-9

Specification

CAS No. 143668-57-9
Molecular Formula C52H42N2O2P2
Molecular Weight 788.8 g/mol
IUPAC Name 2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]-1,2-diphenylethyl]benzamide
Standard InChI InChI=1S/C52H42N2O2P2/c55-51(45-35-19-21-37-47(45)57(41-27-11-3-12-28-41)42-29-13-4-14-30-42)53-49(39-23-7-1-8-24-39)50(40-25-9-2-10-26-40)54-52(56)46-36-20-22-38-48(46)58(43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38,49-50H,(H,53,55)(H,54,56)/t49-,50-/m0/s1
Standard InChI Key GAVLUHWIRDNCEW-WLTNIFSVSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Canonical SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8

Introduction

Structural Characteristics and Properties

Chemical Structure

The molecular architecture of N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) centers around a chiral 1,2-diphenylethane core. Each carbon of this backbone bears a phenyl substituent in the (1S,2S) configuration, creating the foundation for its stereochemical properties. The nitrogen atoms attached to these carbons form amide bonds with 2-diphenylphosphinobenzoic acid moieties, resulting in a complex structure with multiple functional groups that contribute to its chemical behavior and applications .

Chemical Identifiers and Physical Properties

Table 1: Key identifiers and physical properties of N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)

PropertyValueSource
CAS Number143668-57-9PubChem
Molecular FormulaC₅₂H₄₂N₂O₂P₂PubChem
Molecular Weight788.8 g/molPubChem
AppearanceWhite SolidClinivex
SolubilitySoluble in DichloromethaneClinivex
IUPAC Name2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]-1,2-diphenylethyl]benzamidePubChem
InChI KeyGAVLUHWIRDNCEW-WLTNIFSVSA-NPubChem
Canonical SMILESC1=CC=C(C=C1)C@@HNC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8PubChem

Computed Properties

The physical and chemical behavior of this compound can be better understood through its computed properties, which provide insights into its molecular interactions and potential applications.

Table 2: Computed properties of N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)

PropertyValueSource
XLogP3-AA10.6PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count13PubChem
Topological Polar Surface Area58.2 ŲPubChem
Complexity1100PubChem
Defined Atom Stereocenter Count2PubChem

The high XLogP3-AA value of 10.6 indicates significant lipophilicity, which affects the compound's solubility profile and potential interactions with biological membranes. Despite its predominantly hydrophobic character, the presence of two hydrogen bond donors and two acceptors (the amide groups) provides some capacity for hydrogen bonding interactions, as reflected in its moderate topological polar surface area of 58.2 Ų . The high complexity value (1100) corresponds to its sophisticated structural arrangement with multiple functional groups and stereogenic centers.

Applications in Catalysis

Catalytic Properties and Mechanisms

The primary application of N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) is as a catalyst in asymmetric organic transformations . Its effectiveness as a catalyst stems from several key structural features:

  • The phosphine groups (P(C₆H₅)₂) serve as excellent coordination sites for transition metals, forming catalytically active complexes

  • The chiral (1S,2S)-diphenylethane backbone creates a well-defined stereochemical environment that can transfer chirality to reaction products

  • The amide linkages provide both structural rigidity and secondary coordination sites, enhancing catalyst stability and selectivity

  • The multiple phenyl rings create steric constraints that influence substrate approach and binding orientations

When coordinated with transition metals such as palladium, rhodium, or copper, the compound forms complexes that can catalyze a variety of reactions with high stereoselectivity. The metal center typically acts as the primary catalytic site, while the chiral ligand environment controls the stereochemical outcome of the reaction.

Catalyzed Reactions

Based on its structural features and the properties of similar phosphine ligands, N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) is likely effective in catalyzing various types of reactions, including:

  • Asymmetric hydrogenation of prochiral olefins and ketones

  • Cross-coupling reactions (Suzuki, Heck, Sonogashira)

  • Allylic substitution reactions

  • Conjugate addition reactions

  • Cycloaddition reactions

ClassificationDetailsSource
GHS PictogramGHS07 (Warning)Ambeed
Signal WordWarningAmbeed
Hazard StatementsH302-H315-H319-H335Ambeed
Precautionary StatementsP261-P280-P301+P312-P302+P352-P305+P351+P338Ambeed

These classifications indicate that the compound:

  • May be harmful if swallowed (H302)

  • May cause skin irritation (H315)

  • May cause serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Comparison with Related Compounds

Stereoisomers

The most directly related compound to N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) is its enantiomer, N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) (CAS: 138517-62-1).

Table 4: Comparison with the (1R,2R) stereoisomer

Property(1S,2S) Isomer(1R,2R) Isomer
CAS Number143668-57-9138517-62-1
InChI KeyGAVLUHWIRDNCEW-WLTNIFSVSA-NGAVLUHWIRDNCEW-CDKYPKJRSA-N
Expected Stereoselectivity in CatalysisProduces one enantiomer preferentiallyProduces the opposite enantiomer preferentially

While chemically identical except for their three-dimensional arrangement, these enantiomers would promote the formation of opposite stereoisomers when used as catalysts in asymmetric reactions. This complementary behavior makes them valuable tools in synthetic organic chemistry, allowing access to either enantiomer of a target compound through appropriate ligand selection.

Structural Analogs

Several structural analogs bear similarities to N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide), including:

  • 2,2'-[[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(iminomethylene)]bis[6-(1,1-dimethylethyl)phenol] (CAS: 481725-63-7) - A related compound with phenol groups instead of phosphine groups, which would exhibit different coordination properties and catalytic activities

  • Other chiral bis(phosphine) ligands with different backbones, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which features a binaphthyl backbone rather than a diphenylethane backbone

  • Mono-phosphine derivatives that contain only one phosphine group, which would have different chelating properties and potentially different catalytic applications

These structural variations can significantly affect properties such as metal coordination geometry, stereoinductive capability, substrate scope, and reaction selectivity.

Current Research and Future Perspectives

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